molecular formula C21H21N3O3 B7535505 WAY-639872

WAY-639872

Cat. No.: B7535505
M. Wt: 363.4 g/mol
InChI Key: ZJRDHGFMVANNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Ethyl-N-[4-(Trifluoromethyl)Phenyl]Isothiourea is an organic compound belonging to the class of trifluoromethylbenzenes. This compound is known for its selective inhibition of neuronal nitric oxide synthase (nNOS), making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl-N-[4-(Trifluoromethyl)Phenyl]Isothiourea involves the reaction of ethyl isothiocyanate with 4-(trifluoromethyl)aniline under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, solvent choice, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

S-Ethyl-N-[4-(Trifluoromethyl)Phenyl]Isothiourea primarily undergoes substitution reactions due to the presence of the isothiourea group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding thiourea derivatives .

Mechanism of Action

S-Ethyl-N-[4-(Trifluoromethyl)Phenyl]Isothiourea exerts its effects by selectively inhibiting neuronal nitric oxide synthase (nNOS). It binds competitively to the active site of nNOS, preventing the enzyme from catalyzing the production of nitric oxide. This selective inhibition is achieved through its structural compatibility with the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Ethyl-N-[4-(Trifluoromethyl)Phenyl]Isothiourea stands out due to its high selectivity for nNOS compared to other nitric oxide synthase isoforms. This selectivity makes it a valuable tool for studying the specific roles of nNOS in various biological processes .

Properties

IUPAC Name

N-(2-morpholin-4-ylphenyl)-2-quinolin-8-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-20(15-27-19-9-3-5-16-6-4-10-22-21(16)19)23-17-7-1-2-8-18(17)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRDHGFMVANNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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